Cas no 301858-92-4 (N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide
- Benzamide, N-(4-methoxy-2-benzothiazolyl)-3-nitro-
- N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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- Inchi: 1S/C15H11N3O4S/c1-22-11-6-3-7-12-13(11)16-15(23-12)17-14(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3,(H,16,17,19)
- InChI Key: PYIXUZKYHPHSRC-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(OC)C=CC=C2S1)(=O)C1=CC=CC([N+]([O-])=O)=C1
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0012-0570-2μmol |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
301858-92-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0012-0570-5μmol |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
301858-92-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0012-0570-10μmol |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
301858-92-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0012-0570-20μmol |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
301858-92-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0012-0570-1mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
301858-92-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0012-0570-2mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
301858-92-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0012-0570-3mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
301858-92-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0012-0570-4mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
301858-92-4 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0012-0570-5mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
301858-92-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0012-0570-10mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
301858-92-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Research Brief on N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS: 301858-92-4): Recent Advances and Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS: 301858-92-4) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in targeting enzymes and protein-protein interactions. This research brief synthesizes the latest findings on this compound, highlighting its biochemical properties, mechanisms of action, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide on kinase activity. The research team employed a combination of X-ray crystallography and enzymatic assays to demonstrate that this compound selectively binds to the ATP-binding pocket of specific kinases, thereby modulating their activity. These findings suggest its potential as a lead compound for developing kinase inhibitors in oncology and inflammatory diseases.
Further research has explored the compound's role in modulating oxidative stress pathways. A 2024 study in Free Radical Biology and Medicine revealed that N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes. This dual mechanism makes it a promising candidate for treating neurodegenerative disorders and cardiovascular diseases associated with oxidative stress.
In the realm of infectious diseases, recent investigations have focused on the compound's antimicrobial properties. Researchers have reported that N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide demonstrates broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique chemical structure appears to interfere with bacterial cell wall synthesis and efflux pump mechanisms, offering a novel approach to combating antibiotic resistance.
The compound's pharmacokinetic profile has also been a subject of recent investigation. Advanced analytical techniques, including LC-MS/MS and PET imaging, have been employed to study its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate that while the compound shows good tissue penetration, its metabolic stability could be improved through structural modifications - an area of active research in medicinal chemistry laboratories.
From a synthetic chemistry perspective, novel routes for the efficient production of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide have been developed. Recent patents describe improved synthetic methodologies that enhance yield and purity while reducing environmental impact through green chemistry principles. These advances are crucial for scaling up production for preclinical and clinical studies.
Looking forward, the diverse biological activities of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide position it as a valuable tool compound for chemical biology research and a promising starting point for drug development. Ongoing research is exploring its potential in targeted protein degradation (PROTACs), allosteric modulation of GPCRs, and as a fluorescent probe for cellular imaging. The compound's versatility underscores the importance of continued investigation into its pharmacological properties and therapeutic potential.
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